Chiral Modifier Performance in Ketopantolactone Hydrogenation: N‑Methyl Derivative vs. Primary Amine
When (R)-N‑Methyl‑1‑(naphthalen‑1‑yl)ethanamine was used as a chiral modifier for Pt(111) in the hydrogenation of ketopantolactone, scanning tunneling microscopy (STM) and density functional theory (DFT) revealed a distinct diastereomeric complex formation compared to the primary amine analog (R)-1-(1-naphthyl)ethylamine [1]. The prochiral ratio (pr) of the substrate • modifier complex on the Pt surface differed between the two modifiers, which correlated with changes in the enantiomeric ratio (er) observed in catalytic hydrogenation [1].
| Evidence Dimension | Prochiral ratio (pr) of ketopantolactone • modifier complex on Pt(111) |
|---|---|
| Target Compound Data | Prochiral ratio (pr) value not explicitly stated in the abstract, but the paper reports a distinct diastereomeric complex geometry and prochiral ratio compared to the primary amine [1] |
| Comparator Or Baseline | (R)-1-(1-naphthyl)ethylamine (primary amine): distinct prochiral ratio and complex geometry [1] |
| Quantified Difference | STM and DFT analyses confirm that the N‑methyl substituent alters the binding configuration and prochiral ratio of the substrate • modifier complex on Pt(111), which directly impacts the enantiomeric ratio (er) in catalytic hydrogenation [1]. |
| Conditions | Pt(111) single‑crystal surface under ultra‑high vacuum (UHV); ketopantolactone as substrate; room‑temperature STM and DFT calculations [1] |
Why This Matters
The N‑methyl substituent alters the surface adsorption geometry and the prochiral ratio of the substrate • modifier complex, which directly influences the enantioselectivity of the hydrogenation reaction; this distinction is critical for synthetic chemists optimizing asymmetric heterogeneous catalysis.
- [1] Lemay, J.-C.; Dong, Y.; Groves, M. N.; Demers-Carpentier, V.; Goubert, G.; Lafleur-Lambert, R.; Boukouvalas, J.; Hammer, B.; McBreen, P. H. A comparative study of diastereomeric complexes formed by a prochiral substrate and three structurally analogous chiral molecules on Pt(111). Surf. Sci. 2016, 646, 13‑18. DOI: 10.1016/j.susc.2015.09.024 View Source
